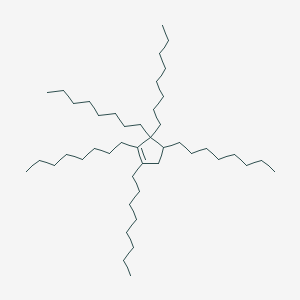

1,2,3,3,4-Pentaoctylcyclopent-1-ene

Beschreibung

1,2,3,3,4-Pentaoctylcyclopent-1-ene is a highly substituted cyclopentene derivative featuring five octyl (-C₈H₁₇) groups at positions 1, 2, 3 (two substituents), and 4. Its molecular formula is C₄₅H₈₈ (calculated by combining the cyclopentene backbone, C₅H₈, with five octyl groups, 5 × C₈H₁₇). The compound’s molecular weight is 633.3 g/mol, making it significantly larger than simpler cyclopentene analogs.

Eigenschaften

CAS-Nummer |

113818-45-4 |

|---|---|

Molekularformel |

C45H88 |

Molekulargewicht |

629.2 g/mol |

IUPAC-Name |

1,2,3,3,4-pentaoctylcyclopentene |

InChI |

InChI=1S/C45H88/c1-6-11-16-21-26-31-36-42-41-43(37-32-27-22-17-12-7-2)45(39-34-29-24-19-14-9-4,40-35-30-25-20-15-10-5)44(42)38-33-28-23-18-13-8-3/h43H,6-41H2,1-5H3 |

InChI-Schlüssel |

GXCRHRVKZDBERC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1CC(=C(C1(CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3,4-pentaoctylcyclopentene typically involves the cyclization of appropriate linear precursors under specific conditions. One common method is the cyclization of octyl-substituted linear alkenes using a strong acid catalyst, such as sulfuric acid, under controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired cycloalkene without over-cyclization or polymerization.

Industrial Production Methods

Industrial production of 1,2,3,3,4-pentaoctylcyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,3,4-pentaoctylcyclopentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the cycloalkene to a cycloalkane.

Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Cycloalkanes.

Substitution: Halogenated cyclopentenes.

Wissenschaftliche Forschungsanwendungen

1,2,3,3,4-pentaoctylcyclopentene has several applications in scientific research:

Chemistry: Used as a model compound to study cycloalkene reactivity and mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2,3,3,4-pentaoctylcyclopentene involves its interaction with molecular targets through its reactive double bond and octyl substituents. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bond, leading to the formation of new chemical bonds. The octyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 1,2,3,3,4-Pentaoctylcyclopent-1-ene and related cyclopentene/cyclopentenone derivatives are outlined below. Comparisons are based on substituent effects, molecular weight, and inferred physicochemical properties.

Table 1: Key Structural and Property Comparisons

Key Findings:

Substituent Effects: Alkyl vs. Aromatic Groups: The octyl chains in 1,2,3,3,4-Pentaoctylcyclopent-1-ene enhance hydrophobicity and steric bulk compared to phenyl-substituted analogs. This reduces crystallinity (lower melting point) and increases solubility in hydrocarbons . Functional Groups: Cyclopentenones (e.g., 7317-52-4) exhibit higher polarity and reactivity due to ketone groups, enabling conjugate additions. In contrast, the cyclopentene core in the target compound favors electrophilic additions or polymerizations .

Molecular Weight and Applications :

- The target compound’s high molecular weight (633.3 g/mol) suggests utility in viscous formulations (e.g., lubricants), whereas lighter analogs (e.g., 340–384 g/mol) are more suited for synthetic intermediates or optoelectronic materials .

Reactivity and Stability :

- Steric hindrance from octyl groups in 1,2,3,3,4-Pentaoctylcyclopent-1-ene likely slows reaction kinetics compared to less-substituted derivatives. For example, Diels-Alder reactivity would be reduced relative to 149196-68-9, which has smaller propyl groups .

Spectroscopic Properties: Aromatic cyclopentenones (e.g., 3457-83-8) display strong UV absorption due to conjugated π systems, whereas the target compound’s alkyl-dominated structure would show weaker UV activity but distinct NMR shifts for crowded protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.